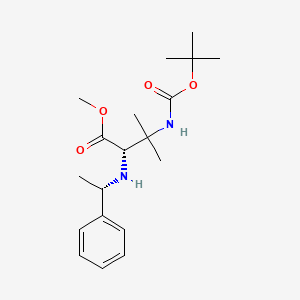

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate

Vue d'ensemble

Description

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and multiple chiral centers, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Esterification: The methyl ester can be formed by reacting the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or an acid chloride method.

Chiral Resolution: The chiral centers in the compound can be resolved using chiral chromatography or by employing chiral auxiliaries during synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and rigorous purification steps to meet pharmaceutical standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functionalities, using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the target functional group

Major Products Formed:

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or amines

Substitution: Amides, esters, or other substituted derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

This compound is used as an intermediate in the synthesis of bioactive molecules. Its structural features enable modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as inhibitors of various enzymes involved in metabolic pathways, which could lead to therapeutic agents for conditions such as diabetes and obesity .

Anticancer Research

Recent studies have shown that compounds similar to (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate exhibit anticancer properties. The ability to modify the amino acid side chains allows researchers to create analogs that can selectively target cancer cells while minimizing effects on normal cells. This specificity is crucial in developing less toxic cancer therapies .

Peptide Synthesis

Building Block in Peptide Chemistry

The compound serves as a valuable building block in peptide synthesis due to its stable tert-butoxycarbonyl (Boc) protecting group. The Boc group protects the amino functionality during peptide coupling reactions, allowing for the formation of complex peptide structures without unwanted side reactions. This application is particularly important in synthesizing cyclic peptides and peptidomimetics, which have enhanced biological activity compared to linear peptides .

Custom Peptide Synthesis

Companies specializing in custom peptide synthesis utilize this compound for producing specific sequences required for research purposes. Its versatility allows for the incorporation of various amino acids, enabling the design of peptides with tailored properties for studying protein interactions and functions .

Biochemical Research

Studying Protein Interactions

Research has indicated that this compound can be employed in studying protein-ligand interactions. By modifying its structure, researchers can create probes that bind selectively to target proteins, facilitating the exploration of protein functions and mechanisms within cellular contexts .

Role in Enzyme Inhibition Studies

The compound's ability to mimic natural substrates makes it an excellent candidate for enzyme inhibition studies. By analyzing how variations of this compound affect enzyme activity, researchers can gain insights into enzyme mechanisms and develop inhibitors that could serve as therapeutic agents .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a lead compound for further development .

Case Study 2: Peptide Synthesis Optimization

A research team utilized this compound in synthesizing a series of cyclic peptides aimed at improving binding affinity to target receptors involved in inflammatory responses. The incorporation of this compound allowed for better control over peptide conformation, resulting in enhanced biological activity compared to linear counterparts .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((R)-1-phenylethyl)amino)butanoate: This compound is an enantiomer of the target compound, differing only in the configuration of one chiral center.

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(((S)-1-phenylethyl)amino)butanoate: This compound lacks the additional methyl group present in the target compound.

Uniqueness: The presence of multiple chiral centers and the specific arrangement of functional groups make this compound unique. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its importance in scientific research and industrial applications.

Activité Biologique

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H30N2O4, with a molecular weight of 350.46 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the phenylethyl group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H30N2O4 |

| Molecular Weight | 350.46 g/mol |

| Purity | >95% |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar Boc-protected amino acid derivatives. These compounds often exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Research indicates that amino acid derivatives can influence cancer cell proliferation. For instance, compounds structurally related to this compound have been tested on human cancer cell lines using the MTT assay to assess cytotoxic effects. Results showed that at certain concentrations, these compounds could inhibit cell growth without significant toxicity to normal cells.

Case Studies

- Antimicrobial Activity : A study conducted using broth microdilution methods demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against S. aureus strains .

- Anticancer Efficacy : In vitro studies on HeLa and A549 cancer cell lines revealed that specific derivatives caused a dose-dependent decrease in viability, with IC50 values ranging from 15 to 30 µM . This suggests potential for further development into anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of amino acid derivatives can often be correlated with their structural features. For instance:

- Boc Group : The presence of the Boc group enhances solubility and stability, which is crucial for biological assays.

- Phenylethyl Moiety : This group has been shown to increase affinity towards certain biological targets, enhancing overall activity.

Propriétés

IUPAC Name |

methyl (2S)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(1S)-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-13(14-11-9-8-10-12-14)20-15(16(22)24-7)19(5,6)21-17(23)25-18(2,3)4/h8-13,15,20H,1-7H3,(H,21,23)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRULRPIGXTOCP-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.